molecular formula C5H4ClNO B183176 2-Chloropyridine 1-oxide CAS No. 2402-95-1

2-Chloropyridine 1-oxide

Cat. No. B183176
CAS RN: 2402-95-1
M. Wt: 129.54 g/mol
InChI Key: WYSRTEVFLQJJDN-UHFFFAOYSA-N
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Description

2-Chloropyridine 1-oxide is an aryl chloride with the formula C5H4ClNO . It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry . It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes . It is one of three isomers of chloropyridine .


Synthesis Analysis

2-Chloropyridine-N-oxide is synthesized from 2-chloropyridine, H2O2, and catalyst . The optimal reaction conditions were volume fraction of concentrated H2SO4 and 2-chloropyridine being 0.2:1.0-0.3:1; molar ratio of 2-chloropyridine and H2WO4 18.5:1-20.8:1; molar ratio of H2O2 and 2-chloropyridine 1.3:1-1.5:1; temperature range of 7080 ℃ .


Molecular Structure Analysis

The molecular weight of 2-Chloropyridine 1-oxide is 129.54 g/mol . The molecular formula is C5H4ClNO . The IUPAC name is 2-chloro-1-oxidopyridin-1-ium .


Chemical Reactions Analysis

2-Chloropyridine is produced by direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .


Physical And Chemical Properties Analysis

2-Chloropyridine 1-oxide has a molecular weight of 129.54 g/mol . It has a XLogP3-AA of 0.8 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 128.9981414 g/mol . Its topological polar surface area is 25.5 Ų . It has a heavy atom count of 8 . Its formal charge is 0 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Zhu Hong-jun (2007) demonstrated the synthesis of 2-mercaptopyridine-1-oxide zinc salt from 2-chloropyridine 1-oxide and its crystal structure characterization, highlighting its potential in complex compound formation (Zhu Hong-jun, 2007).

  • Preparation Method : Jae-chul Jung et al. (2001) developed a regiospecific chlorination method for pyridine-N-oxide to produce 2-chloropyridine with high yield and selectivity, indicating its importance in organic synthesis (Jae-chul Jung et al., 2001).

  • Improved Synthesis of Zinc Pyridine-2-thiol-N-oxide : Deng Nan (2005) improved the synthesis process of zinc pyridine-2-thiol-N-oxide starting from 2-chloropyridine 1-oxide, which underscores its role in the preparation of complex molecules (Deng Nan, 2005).

  • Site-Selectivity in Reactions : H. Yamanaka et al. (1988) investigated the site-selectivity in the reaction of substituted pyridine 1-oxides with phosphoryl chloride, where 2-chloropyridine was a main product, showing its utility in targeted organic reactions (H. Yamanaka et al., 1988).

  • Synthesis Optimization : Z. Hong-yan (2006) studied the synthesis of 2-chloropyridine-N-oxide from 2-chloropyridine, achieving a yield of over 90%, demonstrating its efficient production for research and industrial applications (Z. Hong-yan, 2006).

  • Adsorption Studies : T. J. Dines et al. (2003) explored the adsorption of 2-chloropyridine on various oxides, providing insights into its interactions with different surfaces, relevant in material science and catalysis (T. J. Dines et al., 2003).

  • Photoluminescent Complexes : M. Pietraszkiewicz et al. (2012) prepared photoluminescent Eu(III) and Tb(III) complexes with tetrazole-2-pyridine-1-oxide derived from 2-chloropyridine, showing its application in creating luminescent materials (M. Pietraszkiewicz et al., 2012).

  • Catalytic Fluorination : Cindy Cochon et al. (2012) investigated the catalytic fluorination of 2-chloropyridine, revealing its potential in producing fluorinated pyridines, valuable in pharmaceutical and agrochemical industries (Cindy Cochon et al., 2012).

Safety And Hazards

2-Chloropyridine 1-oxide is combustible . It is harmful if swallowed . It causes skin irritation . It causes serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

Future Directions

The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands . A process known as “phosphonium salt installation” has been introduced . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

properties

IUPAC Name

2-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSRTEVFLQJJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178754
Record name 2-Chloropyridine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine 1-oxide

CAS RN

2402-95-1
Record name 2-Chloropyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridine 1-oxide
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Record name 2-chloropyridine 1-oxide
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Record name 2-CHLOROPYRIDINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
T Kato, T Niitsuma - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… Evidence for this intermediate resulted from the course of the amination of 2—chloropyridine 1—oxide, and they explained that 3—aminopyridine 1~0Xide is the only addition product …
Number of citations: 14 www.jstage.jst.go.jp
JN Gardner, AR Katritzky - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… However, with sodium methoxide and ethoxide, 2-chloropyridine 1-oxide gave the 2-methoxy- and the 2-ethoxy-compound as expected. l-Methoxypyrid-2-one was prepared as for the 4-…
Number of citations: 93 pubs.rsc.org
AR Katritzky - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
192 Katritzky: The Structure and with ferric chloride solution and was acetylated, probably to the N-acetyl derivative (I; X= NMeAc); the alternative is an O-acetyl structure (11; R= Ac, Y= …
Number of citations: 50 pubs.rsc.org
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
Several sulfur-containing derivatives of pyridine 1-oxide and quinoline 1-oxide were prepared for evaluation as antibac-terial and antifungal agents. Both 2-thiocyano-and 4-nitro-2-…
Number of citations: 27 pubs.acs.org
KA Murray - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: from 2‐ethoxypyridine and Hydrogen Peroxide or 2‐chloropyridine 1‐oxide and ethanolic Sodium Ethoxide . …
Number of citations: 0 onlinelibrary.wiley.com
EV Brown - Journal of the American Chemical Society, 1957 - ACS Publications
2-Nitropyridine-l-oxide and a number of its homologs havebeen preparedby the action of mixtures of fuming sulfuric acid and 27.5% hydrogen peroxide on the corresponding …
Number of citations: 55 pubs.acs.org
E Kalatzis, P Papadopoulos - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… 2-Methylaminopyridine 1-oxide was prepared l5 by the oxidation of 2-chloropyridine (Fluka ; purum) with 30% hydrogen peroxide (Merck ; pro analysi) to 2-chloropyridine 1-oxide which …
Number of citations: 6 pubs.rsc.org
M Hamana, H Noda - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… As described in the case of 2—chloropyridine 1~oxide, the reaction mixture was treated with water, followed by extracting with chloroform, and the mixture of crude products was …
Number of citations: 26 www.jstage.jst.go.jp
RF Evans, HC Brown - The Journal of Organic Chemistry, 1962 - ACS Publications
… As expected from the activating effect of the Ar-oxide linkage, nucleophilic displacement of the halogen in 2chloropyridine 1-oxide by —S03Na occurred more readily, but was …
Number of citations: 41 pubs.acs.org
BS Thyagarajan - Advances in Heterocyclic Chemistry, 1967 - Elsevier
… The ether was prepared by nucleophilic displacement of chlorine from 2chloropyridine- 1 -oxide by sodium allyloxide. Rearrangement of this compound was complete within 3& hours at …
Number of citations: 18 www.sciencedirect.com

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